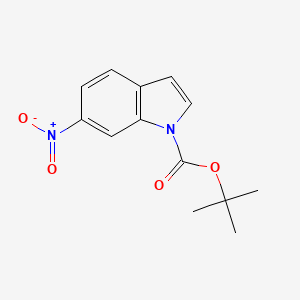

tert-Butyl 6-nitro-1H-indole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 6-nitro-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole compounds are known for their significance in pharmaceutical chemistry due to their presence in a variety of biologically active molecules. The tert-butyl group attached to the indole framework provides steric bulk, which can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives can be achieved through various synthetic routes. For instance, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was performed using a three-step substitution reaction, which is a common method for introducing different substituents onto the indole ring . Similarly, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate from 5-bromoindole as a raw material indicates the versatility of indole derivatives to undergo functionalization at various positions on the ring .

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives is often confirmed using spectroscopic methods such as NMR, IR, MS, and X-ray diffraction. For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT) . The DFT study provides insights into the frontier molecular orbitals and molecular electrostatic potential energy, which are crucial for understanding the chemical properties of the compound.

Chemical Reactions Analysis

Tert-butyl indole derivatives can participate in various chemical reactions. The tert-butyl nitrite (TBN) has been reported as a multitask reagent for the synthesis of different compounds from amides, including the synthesis of N-nitrosoamide from N-alkyl amides . This showcases the reactivity of the tert-butyl group in facilitating nitrosation reactions. Additionally, the electrophilic substitution reactions, such as nitration and halogenation, are common for indole derivatives, as seen in the synthesis of 3-tert-butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives are influenced by the substituents on the indole ring. For example, the tert-butyl bound carboxylate group in tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate forms a dihedral angle with the indole ring system, which affects the molecule's overall conformation and may influence its reactivity . The thermal, X-ray, and DFT analyses of tert-butyl indole derivatives provide detailed information about their stability, molecular packing, and intramolecular interactions, which are important for understanding their behavior in different environments .

Safety And Hazards

特性

IUPAC Name |

tert-butyl 6-nitroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRWVUYQAKQBPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623734 |

Source

|

| Record name | tert-Butyl 6-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-nitro-1H-indole-1-carboxylate | |

CAS RN |

219552-64-4 |

Source

|

| Record name | tert-Butyl 6-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。